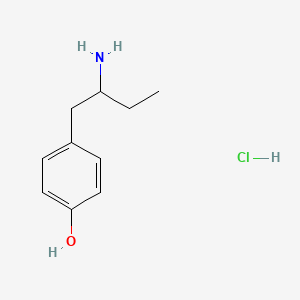

4-(2-Aminobutyl)phenol hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminobutyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVLJLNPFNPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Aminobutyl)phenol Hydrochloride and Structurally Related Compounds

A Note to the Researcher: The request for a detailed technical guide on 4-(2-Aminobutyl)phenol hydrochloride has been met with a significant scarcity of publicly available scientific literature and data for this specific chemical entity. Our comprehensive search has revealed a notable lack of information regarding its synthesis, characterization, and pharmacological profile.

However, the scientific landscape provides robust data on structurally similar and commercially available compounds, namely 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) . This guide will focus on providing a detailed technical overview of these closely related molecules, offering valuable insights that may be pertinent to the study of this compound, given their shared phenolic and aminobutyl/aminoethyl moieties. This approach is taken to provide a scientifically grounded and useful resource for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of any chemical entity's scientific exploration is its unique identification and fundamental physicochemical properties. These parameters are critical for everything from experimental design to regulatory compliance.

Chemical Identifiers

The unambiguous identification of a chemical compound is paramount. This is achieved through a combination of systematic nomenclature and universally recognized registry numbers.

| Identifier | 4-(3-Aminobutyl)phenol | 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) |

| IUPAC Name | 4-(3-aminobutyl)phenol[1] | 4-(2-aminoethyl)phenol;hydrochloride[2] |

| CAS Number | 52846-75-0[1] | 60-19-5[2][3] |

| Molecular Formula | C₁₀H₁₅NO[1][4] | C₈H₁₂ClNO[2] |

| Synonyms | p-hydroxyhomoamphetamine, Phenol, 4-(3-aminobutyl)-, 4-(4'-Hydroxyphenyl)-2-aminobutane[1][5] | 4-Hydroxyphenethylamine hydrochloride, Tyrosamine hydrochloride[3] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for different applications.

| Property | 4-(3-Aminobutyl)phenol | 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) |

| Molecular Weight | 165.23 g/mol [1][4] | 173.64 g/mol [2][3] |

| Appearance | Solid[4] | Powder[3] |

| Purity | ≥95%[4][5] | ≥98% (TLC)[3] |

| Storage | 4°C, protect from light, stored under nitrogen[5] | Room Temperature |

Section 2: Synthesis and Characterization

Conceptual Synthetic Workflow

The synthesis of aminobutylphenols often involves multi-step processes. A generalized workflow can be conceptualized as follows:

Figure 1: Generalized synthetic workflow for aminobutylphenols.

Causality in Experimental Choices:

-

Protection of the phenolic hydroxyl group is a critical initial step to prevent its interference with subsequent reactions, particularly those involving electrophiles.

-

The choice of method for side-chain introduction will depend on the desired isomer and the reactivity of the protected phenol.

-

Reduction of the nitro or oxime group is a key step in forming the primary amine. The choice of reducing agent (e.g., catalytic hydrogenation, metal hydrides) can influence the overall yield and purity.

-

Deprotection is the final step to yield the desired phenolic amine.

Analytical Characterization

The identity and purity of a synthesized compound must be unequivocally established. A suite of analytical techniques is employed for this purpose.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound and for quantitative analysis.

Illustrative HPLC Protocol for Phenolic Amines:

-

Column Selection: A C18 reversed-phase column is typically suitable for the separation of moderately polar compounds like phenolic amines.

-

Mobile Phase Preparation: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the phenolic chromophore (typically around 275-280 nm)[6].

-

Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase, and filtered before injection.

-

Data Analysis: The retention time is used to identify the compound, and the peak area is used for quantification against a standard curve.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of a compound.

Expected MS Fragmentation Pattern:

-

Electrospray Ionization (ESI) in positive mode is a common technique for analyzing amines.

-

The molecular ion peak [M+H]⁺ would be expected.

-

Fragmentation patterns can provide structural information. For instance, cleavage of the butyl side chain is a likely fragmentation pathway.

Figure 2: Conceptual MS fragmentation pathway.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the protons on the butyl side chain, and the amine and hydroxyl protons. The chemical shifts and coupling patterns would be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, further confirming the overall structure.

Section 3: Pharmacological and Toxicological Profile

The biological activity and safety profile of a compound are of paramount importance in drug development. While data for this compound is absent, the known pharmacology and toxicology of related phenolic compounds provide a valuable frame of reference.

Potential Mechanism of Action

Phenolic amines, such as tyramine, are known to interact with various biological targets.

-

Adrenergic System: Many phenolic amines can act as sympathomimetic agents, either directly by stimulating adrenergic receptors or indirectly by promoting the release of norepinephrine.

-

Trace Amine-Associated Receptors (TAARs): Tyramine is a known agonist of TAAR1, a G-protein coupled receptor involved in neuromodulation.

Toxicological Considerations

The toxicological profile of phenolic compounds is a significant area of study.

-

Phenol Toxicity: Phenol itself is known to be toxic, and its use in various applications has been well-documented[7][8]. The toxicity of substituted phenols can vary depending on the nature and position of the substituents.

-

Metabolism: The metabolism of phenolic compounds often involves conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion. The rate and extent of metabolism can significantly influence the compound's biological activity and potential for toxicity.

-

GHS Hazard Statements for 4-(3-Aminobutyl)phenol:

Section 4: Applications in Drug Development

The structural motifs present in this compound and its relatives are found in numerous pharmaceuticals.

-

Scaffold for Bioisosteric Replacement: The phenol group is a common pharmacophore, but it can be associated with metabolic instability. The development of phenol bioisosteres is an active area of research in medicinal chemistry to improve the pharmacokinetic properties of drug candidates[9].

-

Building Block for Complex Molecules: The aminobutylphenol scaffold can serve as a starting point for the synthesis of more complex molecules with desired pharmacological activities.

Logical Relationship in Drug Design:

Figure 3: Role of the aminobutylphenol scaffold in drug discovery.

Section 5: Safety and Handling

Proper safety precautions are essential when handling any chemical compound in a research setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling powders or volatile substances.

-

Storage: Store the compound according to the manufacturer's recommendations, which for 4-(3-Aminobutyl)phenol includes refrigeration and protection from light[5].

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

While a comprehensive technical guide on this compound is not feasible due to the current lack of available data, this guide has provided a detailed overview of the closely related and better-characterized compounds, 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride. The information presented on their chemical identity, synthesis, characterization, and potential biological activities offers a valuable starting point for researchers interested in this class of compounds. Further investigation into the synthesis and properties of this compound is warranted to fill the existing knowledge gap.

References

- PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). rac 4-(3-Aminobutyl)phenol.

- Sigma-Aldrich. (n.d.). Tyramine hydrochloride.

- ChemScene. (n.d.). 4-(3-Aminobutyl)phenol.

- Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)PHENOL.

- Boron Molecular. (n.d.). 4-aminophenol hydrochloride.

- The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene.

- PubChem. (n.d.). 4-(2-Aminoethyl)phenol;phenol. National Center for Biotechnology Information.

- ChemBK. (2024). 4-(3-{[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino}butyl)phenol hydrochloride.

- PubChem. (n.d.). 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information.

- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2).

- LGC Standards. (n.d.). rac 4-(3-Aminobutyl)phenol.

- Pharmaffiliates. (n.d.). rac 4-(3-Aminobutyl)phenol.

- PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol.

- ChemicalBook. (n.d.). 2-AMINO-4-PHENYLPHENOL(1134-36-7) 1H NMR spectrum.

- MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.

- Integrated Risk Information System (IRIS). (n.d.). TOXICOLOGICAL REVIEW OF Phenol. U.S. Environmental Protection Agency.

- SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.

- National Center for Biotechnology Information. (n.d.). Phenol Toxicity. StatPearls.

- National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.

- ResearchGate. (2021). Is phenol, used as a preservative at 0,4% in an oral medication, toxic to cats?.

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Amino-2-methylphenol(2835-96-3) 1H NMR spectrum.

- PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS.

- National Center for Biotechnology Information. (2022). Interdisciplinary analysis of drugs: Structural features and clinical data.

- ChemicalBook. (n.d.). 2-Amino-4-chlorophenol(95-85-2) 1H NMR spectrum.

- PubMed. (2025). Phenol (bio)isosteres in drug design and development.

- PubMed. (n.d.). Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS.

Sources

- 1. 4-(3-Aminobutyl)phenol | C10H15NO | CID 9793924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Aminoethyl)phenol;hydron;chloride | C8H12ClNO | CID 44828551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tyramine hydrochloride - 4-(2-Aminoethyl)phenol hydrochloride, 4-Hydroxyphenethylamine hydrochloride [sigmaaldrich.com]

- 4. rac 4-(3-Aminobutyl)phenol | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(2-Aminobutyl)phenol Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways for 4-(2-aminobutyl)phenol hydrochloride, a valuable compound for researchers and professionals in drug development. The document delves into the core chemical principles, offering detailed experimental protocols and comparative data to inform laboratory synthesis.

Introduction

4-(2-Aminobutyl)phenol is a substituted phenolic compound with a chiral center, making it a molecule of interest in medicinal chemistry and pharmacological research. Its structural similarity to endogenous monoamine neurotransmitters suggests potential applications in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation for experimental use. This guide will explore the primary synthetic routes to this target molecule, focusing on reductive amination and a multi-step approach involving nitration and subsequent reduction.

Part 1: Primary Synthesis via Reductive Amination

The most direct and widely applicable approach to the synthesis of 4-(2-aminobutyl)phenol is through the reductive amination of the corresponding ketone precursor, 4-(4-hydroxyphenyl)-2-butanone, also known as raspberry ketone.[1] This method is favored for its efficiency and the commercial availability of the starting materials.

Section 1.1: Synthesis of the Key Precursor: 4-(4-Hydroxyphenyl)-2-butanone

The synthesis of 4-(4-hydroxyphenyl)-2-butanone is typically achieved via a Friedel-Crafts alkylation reaction between phenol and 4-hydroxy-2-butanone.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a solid acid catalyst, such as an acid-activated Montmorillonite clay, which offers environmental benefits and ease of separation.[2]

Reaction Scheme:

Caption: Friedel-Crafts alkylation for 4-(4-hydroxyphenyl)-2-butanone synthesis.

Mechanistic Insights: The reaction is initiated by the protonation of the hydroxyl group of 4-hydroxy-2-butanone by the acid catalyst, followed by the loss of water to form a resonance-stabilized secondary carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects, to yield the desired product after deprotonation.

Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-2-butanone

-

Catalyst Activation: Activate the Montmorillonite clay catalyst by heating at 120°C for 2 hours prior to use.[2]

-

Reaction Setup: In a high-pressure reactor, combine phenol and 4-hydroxy-2-butanone in a molar ratio of 3:1.[2]

-

Catalyst Addition: Add the activated solid acid catalyst to the reaction mixture. The weight ratio of the catalyst to 4-hydroxy-2-butanone should be approximately 1:1.[2]

-

Reaction Conditions: Seal the reactor and heat to 145 ± 5°C under a pressure of 12 ± 3 bar with constant stirring (500 rpm) for 24 hours.[2]

-

Work-up and Purification: After cooling, filter the reaction mixture to recover the catalyst. The filtrate can be purified by vacuum distillation or recrystallization from a suitable solvent to yield 4-(4-hydroxyphenyl)-2-butanone.

Data Presentation: Synthesis of 4-(4-Hydroxyphenyl)-2-butanone

| Catalyst | Phenol:Hydroxybutanone Ratio (mol) | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Acid-activated Montmorillonite | 3:1 | 145 | 12 | 24 | 39.6 | 79.9 | [2] |

| HF-modified USY zeolite | 3-10:1 | 70-150 | N/A | N/A | High Yield | N/A | [3] |

Section 1.2: Reductive Amination to 4-(2-Aminobutyl)phenol

With the ketone precursor in hand, the next step is the reductive amination to introduce the amino group. The Leuckart reaction is a classic method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] This one-pot reaction is advantageous for its simplicity.[5]

Reaction Scheme:

Caption: Leuckart reaction for the synthesis of 4-(2-aminobutyl)phenol.

Mechanistic Insights: The Leuckart reaction proceeds through the initial formation of an iminium ion from the reaction of the ketone with ammonia (generated from the decomposition of ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[4] If formamide is used, an N-formyl intermediate is typically formed, which requires a subsequent hydrolysis step to yield the free amine.

Experimental Protocol: Leuckart Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-hydroxyphenyl)-2-butanone with a 5-10 molar excess of ammonium formate.

-

Reaction Conditions: Heat the mixture to 160-180°C and maintain it under reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Hydrolysis (if necessary): If a formyl intermediate is present, cool the reaction mixture and add a 10-20% aqueous solution of hydrochloric acid. Reflux the mixture for an additional 4-8 hours to hydrolyze the amide.

-

Work-up and Purification: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to a pH of >10. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 2: Alternative Synthesis Route via Nitration and Reduction

An alternative, albeit longer, pathway to 4-(2-aminobutyl)phenol involves the introduction of a nitro group onto a suitable phenol precursor, followed by its reduction to the amine. This route offers flexibility in precursor selection but requires careful control of regioselectivity during the nitration step.

Section 2.1: Nitration of a Phenol Derivative

A plausible starting material for this route is 4-butylphenol. Nitration of 4-butylphenol with a mixture of nitric acid and sulfuric acid will primarily yield 4-butyl-2-nitrophenol due to the ortho,para-directing effect of the hydroxyl group and the steric hindrance at the position ortho to the bulky butyl group.[6]

Reaction Scheme:

Caption: Nitration of 4-butylphenol.

Experimental Protocol: Nitration of 4-Butylphenol

-

Reaction Setup: Dissolve 4-butylphenol in a suitable solvent like glacial acetic acid in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath to 0-5°C.

-

Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction and Quenching: After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours. Pour the reaction mixture onto crushed ice to precipitate the product.

-

Work-up and Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Section 2.2: Reduction of the Nitro Group

The nitro group of 4-butyl-2-nitrophenol can be reduced to the corresponding amine using various methods, with catalytic hydrogenation being a common and clean approach.[7]

Reaction Scheme:

Caption: Catalytic hydrogenation of 4-butyl-2-nitrophenol.

Experimental Protocol: Reduction of 4-Butyl-2-nitrophenol

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-butyl-2-nitrophenol in ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-butylphenol.

Part 3: Final Step - Formation of the Hydrochloride Salt

To improve the stability and handling of the final product, the free amine is converted to its hydrochloride salt. This is a straightforward acid-base reaction.[8]

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-(2-aminobutyl)phenol in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[9]

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring until the pH is acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The reductive amination of 4-(4-hydroxyphenyl)-2-butanone offers a more direct and efficient route, particularly given the accessibility of the starting ketone. The alternative route involving nitration and subsequent reduction provides a viable, albeit more lengthy, option that may be useful depending on the availability of starting materials. The choice of synthetic strategy will ultimately depend on factors such as precursor availability, desired scale, and the laboratory's capabilities. Both routes culminate in a straightforward salt formation step to yield the stable hydrochloride salt.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

- 3. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride [quickcompany.in]

The Unseen Pathway: A Technical Guide to 4-(3-Aminobutyl)phenol as an Oxidative Metabolite of Labetalol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 4-(3-aminobutyl)phenol, a lesser-known oxidative metabolite of the widely prescribed antihypertensive agent, Labetalol. While the primary metabolic fate of Labetalol is through glucuronide conjugation, this document illuminates the secondary, yet potentially significant, oxidative pathways. By synthesizing current knowledge, this guide offers a comprehensive technical resource on the formation, analysis, and potential pharmacological relevance of 4-(3-aminobutyl)phenol hydrochloride.

A Note on Nomenclature: Initial inquiries for "4-(2-Aminobutyl)phenol" as a metabolite of Labetalol did not yield direct scientific literature. However, substantial evidence points to the existence and commercial availability of "4-(3-Aminobutyl)phenol" as a recognized Labetalol metabolite. It is highly probable that "4-(2-Aminobutyl)phenol" is a typographical error in common discourse. This guide will henceforth focus on the scientifically corroborated 4-(3-Aminobutyl)phenol .

Labetalol: A Dual-Acting Antihypertensive Agent

Labetalol is a unique adrenergic receptor blocking agent, exhibiting competitive antagonism at both α₁- and non-selective β-adrenergic receptors.[1][2] This dual mechanism of action contributes to its efficacy in managing hypertension by reducing peripheral vascular resistance without producing significant reflex tachycardia.[3] Administered as a racemic mixture of four stereoisomers, Labetalol undergoes extensive first-pass metabolism, primarily forming inactive glucuronide conjugates.[1][4] However, a smaller fraction of the dose is subject to oxidative metabolism, leading to the formation of various metabolites, including aminobutylphenol derivatives.[5]

The Metabolic Journey: Formation of 4-(3-Aminobutyl)phenol

The biotransformation of Labetalol to 4-(3-aminobutyl)phenol represents a minor but important metabolic pathway. While the predominant route is glucuronidation of the parent drug, oxidative metabolism, likely mediated by the cytochrome P450 enzyme system, plays a role in the clearance of Labetalol.[5][6] The formation of 4-(3-aminobutyl)phenol is postulated to occur through a series of oxidative reactions.

The exact enzymatic steps leading to 4-(3-aminobutyl)phenol have not been fully elucidated in the available literature. However, based on the known oxidative biotransformations of Labetalol, a plausible pathway can be proposed. This likely involves N-dealkylation followed by further oxidation. The identification of 3-amino-1-phenylbutane as another oxidative metabolite supports the occurrence of such cleavage and subsequent modifications of the Labetalol molecule.[5]

Analytical Methodologies for Quantification

The detection and quantification of 4-(3-aminobutyl)phenol in biological matrices are crucial for pharmacokinetic and metabolism studies. Due to its phenolic nature and the expected low concentrations, highly sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are required.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is paramount for accurate quantification. The following is a generalized SPE protocol for the extraction of 4-(3-aminobutyl)phenol from human plasma.

Protocol 1: Solid-Phase Extraction of 4-(3-Aminobutyl)phenol from Human Plasma

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Loading: To 0.5 mL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of the metabolite) and 0.5 mL of 100 mM phosphate buffer (pH 6.0). Vortex and load the entire sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

The following table outlines a proposed set of parameters for a sensitive and selective LC-MS/MS method for the quantification of 4-(3-aminobutyl)phenol.

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally (e.g., [M+H]⁺ > fragment ion) |

| MRM Transition (IS) | To be determined experimentally |

Note: The specific MRM transitions would need to be optimized by infusing a standard solution of 4-(3-aminobutyl)phenol into the mass spectrometer.

Pharmacological and Toxicological Considerations

The pharmacological and toxicological profile of 4-(3-aminobutyl)phenol has not been extensively studied. However, based on its chemical structure, some potential activities can be inferred.

-

Sympathomimetic Activity: The structurally related Labetalol metabolite, 3-amino-1-phenylbutane, has been reported to be a potent sympathomimetic agent.[5] Given the structural similarity, it is plausible that 4-(3-aminobutyl)phenol may also possess some degree of sympathomimetic activity, potentially interacting with adrenergic receptors. Further research is warranted to investigate this possibility, as it could have implications for the overall pharmacological effect of Labetalol.

-

Phenolic Compound Activity: As a phenolic compound, 4-(3-aminobutyl)phenol may exhibit antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which could contribute to cellular protection.[7][8]

-

Toxicology: The toxicological profile of 4-(3-aminobutyl)phenol is not well-defined. General toxicity of phenols can include irritation, and at high concentrations, more severe systemic effects.[7] The GHS classification for 4-(3-aminobutyl)phenol indicates it may be harmful if swallowed, and cause skin and eye irritation.[9]

Synthesis of 4-(3-Aminobutyl)phenol Hydrochloride Reference Standard

The availability of a well-characterized reference standard is essential for analytical method development and validation. The following is a plausible synthetic route for 4-(3-aminobutyl)phenol hydrochloride, adapted from general methods for the synthesis of similar compounds.

Protocol 2: Synthesis of 4-(3-Aminobutyl)phenol Hydrochloride

-

Reductive Amination: In a round-bottom flask, dissolve 4-hydroxyphenylacetone in a suitable solvent such as methanol. Add an excess of ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 4-(3-aminobutyl)phenol.

-

Salt Formation: Dissolve the purified 4-(3-aminobutyl)phenol in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-aminobutyl)phenol hydrochloride.

Conclusion and Future Directions

4-(3-Aminobutyl)phenol is an oxidative metabolite of Labetalol that, while less abundant than its glucuronide conjugates, warrants further investigation. Its potential for pharmacological activity, particularly sympathomimetic effects, could contribute to the complex clinical profile of Labetalol. The development and validation of specific and sensitive bioanalytical methods are crucial to accurately determine its pharmacokinetic profile and assess its clinical significance. Future research should focus on elucidating the specific enzymatic pathways responsible for its formation, conducting comprehensive pharmacological and toxicological studies, and quantifying its levels in patients undergoing Labetalol therapy. This will provide a more complete understanding of Labetalol's metabolism and its potential impact on patient outcomes.

References

-

Gal, J., Zirrolli, J. A., & Lichtenstein, P. S. (1988). Labetalol is metabolized oxidatively in humans. Research Communications in Chemical Pathology and Pharmacology, 62(1), 3–17. [Link]

-

Goa, K. L., Benfield, P., Sorkin, E. M., & Heel, R. C. (1989). Labetalol. A review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 37(5), 583–627. [Link]

-

Abdullah, A. N., & Md Yusof, S. (2019). Labetalol: A Brief Current Review. Pharmacophore, 10(6), 50-56. [Link]

-

MacCarthy, E. P., & Bloomfield, S. S. (1983). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy, 3(4), 193–219. [Link]

-

Martin, L. E., Hopkins, R., & Bland, R. (1976). Labetalol: pharmacokinetics and metabolism. British Journal of Clinical Pharmacology, 3(4 Suppl), 695–710. [Link]

-

Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved January 28, 2026, from [Link]

-

Fischer, C., et al. (2021). Metabolic Activation and Cytotoxicity of Labetalol Hydrochloride Mediated by Sulfotransferases. Chemical Research in Toxicology, 34(5), 1335–1346. [Link]

-

PubChem. (n.d.). Labetalol. Retrieved January 28, 2026, from [Link]

-

Pharmaffiliates. (n.d.). rac 4-(3-Aminobutyl)phenol. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-Aminobutyl)phenol. Retrieved January 28, 2026, from [Link]

-

Development and Evaluation of a Physiologically Based Pharmacokinetic Model of Labetalol in Healthy and Diseased Populations. (2022). MDPI. [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). PubMed. [Link]

-

A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. (n.d.). ResearchGate. [Link]

-

A labetalol metabolite with analytical characteristics resembling amphetamines. (1993). PubMed. [Link]

-

Toxicological Profile for Phenol. (2008). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Pharmacological studies on the anti-inflammatory action of phenolic compounds. (1990). PubMed. [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. Labetalol is metabolized oxidatively in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-(2-Aminobutyl)phenol Hydrochloride

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Aminobutyl)phenol hydrochloride. This compound, characterized by its polar nature and dual acidic (phenolic) and basic (amine) functional groups, poses significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak tailing. This guide details a systematic approach to method development, from initial analyte characterization and column selection to mobile phase optimization and method validation. We explore the rationale behind employing mixed-mode chromatography as a superior alternative to conventional C18 columns, leading to excellent peak shape, retention, and resolution. The protocols provided are designed for researchers, quality control analysts, and drug development professionals requiring an accurate and efficient method for the analysis of this and structurally similar polar compounds.

Introduction and Analyte Characterization

4-(2-Aminobutyl)phenol is a polar aromatic compound containing both a weakly acidic phenolic hydroxyl group and a basic primary amine. In its hydrochloride salt form, it is highly water-soluble. The presence of these ionizable groups makes its analysis by traditional reversed-phase HPLC challenging. The primary difficulties include:

-

Poor Retention: Highly polar analytes have low affinity for non-polar stationary phases like C18, often eluting in or near the solvent front.

-

Peak Tailing: The basic amine group can interact with acidic residual silanols on the silica surface of the stationary phase, leading to asymmetrical, tailing peaks.

Accurate quantification of this compound is crucial in various stages of pharmaceutical development, including impurity profiling, stability testing, and quality control. This guide provides a logical framework for overcoming these analytical challenges.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of effective method development.

| Property | Value / Structure | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₀H₁₆ClNO | - |

| Molecular Weight | 201.69 g/mol | - |

| Chemical Structure |  | - |

| pKa (Phenol) | ~9-10 (Estimated) | General Phenolic Compounds |

| pKa (Amine) | ~10-11 (Estimated) | Primary Alkylamines |

| Key Features | Contains a primary amine (basic), a phenol (acidic), and a chiral center. Exists as a hydrochloride salt. | - |

HPLC Method Development Strategy: A Rationale-Driven Approach

A successful HPLC method is not just a set of conditions but a system designed based on the physicochemical nature of the analyte. The strategy for this compound focuses on controlling ionization and utilizing complementary retention mechanisms.

The Challenge of Analyte Ionization

The retention of 4-(2-Aminobutyl)phenol is highly dependent on the mobile phase pH due to its two ionizable groups.

Operating at a low pH (2.5-3.5) is advantageous because it ensures the primary amine is consistently protonated (positive charge), which minimizes secondary interactions with silanols and allows for a strong retention mechanism if a cation-exchange functionality is present.

Column Selection: Moving Beyond C18

The choice of stationary phase is the most critical parameter for retaining and resolving polar analytes.

-

Standard C18: These columns rely on hydrophobic interactions. Due to the analyte's polarity, retention will be minimal, even with highly aqueous mobile phases. This approach is generally unsuitable.

-

Ion-Pair Chromatography: This technique adds a counter-ion (e.g., an alkyl sulfonate) to the mobile phase, which forms a neutral, hydrophobic pair with the protonated amine, enhancing retention on a C18 column.[1][2][3] However, ion-pairing reagents can lead to long column equilibration times, method robustness issues, and are often incompatible with mass spectrometry (MS).[4]

-

Mixed-Mode Chromatography (MMC): This is the recommended approach. MMC columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[5][6][7] For this analyte, a mixed-mode stationary phase combining C18 and cation-exchange (SCX) functionalities is ideal. This provides two controllable retention mechanisms:

-

Reversed-Phase: For the aromatic ring and butyl chain.

-

Cation-Exchange: For the protonated amine group. This dual retention mechanism allows for superior retention and selectivity, which can be fine-tuned by adjusting both the organic modifier concentration and the mobile phase ionic strength (buffer concentration).[4]

-

Mobile Phase Optimization

-

Aqueous Buffer (Mobile Phase A): A buffer is essential to control the pH and provide counter-ions for the ion-exchange mechanism. A 20-50 mM phosphate or formate buffer adjusted to a pH between 2.5 and 3.5 is a good starting point. This low pH ensures the amine is fully protonated.

-

Organic Modifier (Mobile Phase B): Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak efficiency. A gradient elution, starting with a low percentage of acetonitrile, is recommended to ensure the analyte is retained and to elute any potential non-polar impurities.

-

Detector Selection: The phenolic chromophore allows for straightforward UV detection. A photodiode array (PDA) detector is recommended to monitor the entire UV spectrum, confirming peak purity and identity. The primary absorbance maximum (λmax) is expected around 220 nm and a secondary maximum around 275 nm. Detection at 220 nm will provide higher sensitivity.

Experimental Protocol: Optimized HPLC Method

This section provides the detailed, optimized protocol derived from the method development strategy.

Materials and Instrumentation

| Item | Description |

| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector. |

| Analytical Column | Thermo Scientific Acclaim Mixed-Mode WCX-1 (3 µm, 4.6 x 150 mm) or equivalent mixed-mode C18/SCX column. |

| Standard | This compound, Reference Standard (>99.0%). |

| Chemicals | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (ACS Grade), Phosphoric Acid (85%, ACS Grade), Water (HPLC Grade or Milli-Q). |

Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Acclaim Mixed-Mode WCX-1 (3 µm, 4.6 x 150 mm) |

| Mobile Phase A | 25 mM Potassium Phosphate in Water, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-17.1 min: 60% to 5% B; 17.1-22 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | DAD/PDA, 220 nm (for quantitation) and 275 nm (for confirmation). Spectral scan from 200-400 nm. |

| Run Time | 22 minutes |

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

This stock solution can be further diluted as needed for linearity and validation experiments.

-

-

Sample Preparation:

-

Prepare sample solutions to a target concentration of approximately 100 µg/mL in the diluent. The exact preparation will depend on the sample matrix.

-

-

HPLC System Setup and Equilibration:

-

Purge all solvent lines to remove air bubbles.

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

-

Analysis:

-

Inject a blank (diluent) to ensure the system is clean.

-

Perform at least five replicate injections of the standard solution to check for system suitability.

-

Inject the sample solutions.

-

Method Validation Framework

To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting a standard solution multiple times and evaluating the results against pre-defined criteria. These criteria are based on the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Measures system precision. |

| RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Measures retention time reproducibility. |

Validation Protocol Overview

A summary of the key validation experiments is provided below.

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically done by analyzing placebo samples and stressed samples (acid, base, peroxide, heat, light).

-

Linearity: Analyze a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Table 4: Example Linearity Data

Concentration (µg/mL) Peak Area (mAU*s) 50 125500 75 188300 100 251000 125 314000 150 376500 | r² | 0.9999 |

-

Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay): Analyze at least six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.

-

-

Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and evaluate the impact on the results and SST parameters. This demonstrates the method's reliability during normal use.

Conclusion

The analytical challenges presented by this compound can be effectively overcome through a systematic and scientifically-driven method development approach. By understanding the analyte's physicochemical properties and moving beyond traditional reversed-phase chromatography, a robust and reliable method can be established. The use of a mixed-mode stationary phase, coupled with precise control of mobile phase pH, provides excellent retention, peak symmetry, and selectivity. The detailed protocol and validation framework presented in this application note serve as a comprehensive guide for scientists to implement this method for routine quality control and research applications, ensuring accurate and reproducible results.

References

-

PubChem. 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]

-

SIELC Technologies. Polar Compounds. [Link]

-

West, C., et al. Mixed-Mode Chromatography—A Review. LCGC International. [Link]

-

Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

-

Chromatography Forum. Amines-Ion Pairing. [Link]

-

Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

Sources

- 1. Amines-Ion Pairing - Chromatography Forum [chromforum.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Polar Compounds | SIELC Technologies [sielc.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. usp.org [usp.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols: 4-(2-Aminobutyl)phenol Hydrochloride in Medicinal Chemistry

A Prospective Analysis and Research Guide

Introduction: Unveiling the Potential of a Phenethylamine Analogue

In the vast landscape of medicinal chemistry, the phenethylamine scaffold stands as a cornerstone for the development of a multitude of biologically active agents. These molecules, characterized by a phenyl ring connected to an amino group by a two-carbon chain, form the basis for numerous neurotransmitters, hormones, and synthetic drugs. This document delves into the potential applications of a specific, yet underexplored, analogue: 4-(2-aminobutyl)phenol hydrochloride.

While direct experimental data on this compound is sparse in publicly accessible literature, its structural similarity to well-characterized compounds provides a strong foundation for predicting its pharmacological profile and guiding future research. This application note will, therefore, serve as a detailed, prospective guide for researchers, scientists, and drug development professionals. By examining its structural relationship to known adrenergic agonists and other phenethylamines, we will outline its potential as a sympathomimetic agent, a synthetic building block, and a tool for structure-activity relationship (SAR) studies.

The core of this document is built upon the established knowledge of its close chemical relatives, primarily 4-(2-aminoethyl)phenol (Tyramine) and 4-(3-aminobutyl)phenol. The addition of a butyl group in place of an ethyl or propyl group at the alpha position to the amino group is a key structural modification that is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Structural and Physicochemical Properties

To understand the potential of this compound, a comparison with its close analogues is essential.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Relevance |

| 4-(2-Aminobutyl)phenol | C10H15NO | 165.23[1] | Phenol ring, butyl chain with an amino group at the 2-position. | Putative adrenergic agonist. |

| 4-(2-Aminoethyl)phenol (Tyramine) | C8H11NO | 137.18[2] | Phenol ring, ethyl chain with a terminal amino group. | Trace amine, sympathomimetic, precursor to other alkaloids.[2][3] |

| 4-(3-Aminobutyl)phenol | C10H15NO | 165.23[1] | Phenol ring, butyl chain with an amino group at the 3-position. | Impurity in Ractopamine hydrochloride suspension, metabolite of Dobutamine.[1][4] |

The hydrochloride salt form of 4-(2-aminobutyl)phenol would be expected to exhibit increased water solubility and stability, making it suitable for use in biological assays and pharmaceutical formulations.

Predicted Mechanism of Action and Pharmacological Profile

Based on its structural similarity to adrenergic agonists, 4-(2-aminobutyl)phenol is predicted to act as a sympathomimetic agent. The core phenethylamine structure is a well-established pharmacophore for interacting with adrenergic receptors (α and β).

dot digraph "Predicted_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"4_ABP_HCl" [label="4-(2-Aminobutyl)phenol HCl"]; "Adrenergic_Receptor" [label="Adrenergic Receptors (α & β)", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; "Cellular_Response" [label="Sympathomimetic Effects:\n- Increased Heart Rate\n- Bronchodilation\n- Vasoconstriction/Vasodilation", shape=note, color="#34A853", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

"4_ABP_HCl" -> "Adrenergic_Receptor" [label="Binds to"]; "Adrenergic_Receptor" -> "Cellular_Response" [label="Activates"]; } caption="Predicted signaling pathway for this compound."

The key structural features supporting this prediction are:

-

The Phenolic Hydroxyl Group: The hydroxyl group at the para position of the phenyl ring is a common feature in many catecholamines and their analogues. It can participate in hydrogen bonding with the receptor binding site.

-

The Alkylamino Side Chain: The aminobutyl chain is crucial for receptor interaction. The length and branching of this chain can influence receptor selectivity and potency. The butyl group in 4-(2-aminobutyl)phenol is larger than the ethyl group in tyramine, which may lead to altered binding affinity and selectivity for α- and β-adrenergic receptor subtypes.

Potential Applications in Medicinal Chemistry

As a Novel Adrenergic Agonist

The primary hypothesized application of this compound is as a selective or non-selective adrenergic agonist. Its potential therapeutic applications could mirror those of other sympathomimetic amines, including:

-

Cardiovascular disorders: As a potential inotropic or vasopressor agent.

-

Respiratory conditions: As a bronchodilator for asthma or COPD.

-

Nasal decongestants.

Further research would be required to determine its specific receptor subtype selectivity (α1, α2, β1, β2, β3) and its functional activity (agonist, partial agonist, or antagonist).

As a Scaffold for Drug Discovery

Beyond its potential direct therapeutic use, 4-(2-aminobutyl)phenol can serve as a valuable starting material or scaffold for the synthesis of more complex drug candidates. The primary amino group and the phenolic hydroxyl group are amenable to a wide range of chemical modifications, allowing for the exploration of diverse chemical space. Phenol derivatives, in general, are recognized for their wide range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5] The synthesis of derivatives of 4-aminophenol has been shown to yield compounds with promising antimicrobial and antidiabetic activities.[6][7]

dot digraph "Drug_Discovery_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Scaffold" [label="4-(2-Aminobutyl)phenol Scaffold"]; "Modification" [label="Chemical Modification\n(e.g., N-alkylation, O-arylation)"]; "Library" [label="Compound Library"]; "Screening" [label="High-Throughput Screening"]; "Lead_Compound" [label="Lead Compound Identification"]; "Optimization" [label="Lead Optimization (SAR)"]; "Candidate" [label="Drug Candidate"];

"Scaffold" -> "Modification"; "Modification" -> "Library"; "Library" -> "Screening"; "Screening" -> "Lead_Compound"; "Lead_Compound" -> "Optimization"; "Optimization" -> "Candidate"; } caption="Workflow for utilizing 4-(2-aminobutyl)phenol in drug discovery."

Tool for Structure-Activity Relationship (SAR) Studies

The systematic study of analogues of 4-(2-aminobutyl)phenol can provide valuable insights into the structure-activity relationships of phenethylamine-based adrenergic agonists.[8][9] By comparing its activity to compounds with varying alkyl chain lengths and substitution patterns on the phenyl ring and amino group, researchers can better understand the structural requirements for potent and selective adrenergic receptor modulation.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This proposed synthesis is a multi-step process starting from 4-hydroxyphenylacetone.

Materials:

-

4-Hydroxyphenylacetone

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (ethanolic or aqueous)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Step 1: Henry Reaction (Nitroaldol Condensation)

-

In a round-bottom flask, dissolve 4-hydroxyphenylacetone (1 equivalent) and nitroethane (1.5 equivalents) in glacial acetic acid.

-

Add ammonium acetate (0.5 equivalents) as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitroalkene intermediate, 1-(4-hydroxyphenyl)-2-nitrobut-1-ene.

-

-

Step 2: Reduction of the Nitroalkene

-

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (3-4 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude nitroalkene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-aminobutyl)phenol as a free base.

-

-

Step 3: Salt Formation

-

Dissolve the crude free base in a minimal amount of ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Add a solution of hydrochloric acid in ethanol (or concentrated aqueous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Purification and Characterization:

-

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization should be performed using standard analytical techniques:

-

1H and 13C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

Elemental Analysis: To confirm the elemental composition.

-

Protocol 2: In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for α- and β-adrenergic receptors.

Materials:

-

Cell membranes expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2)

-

Radioligands specific for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Yohimbine for α2, [3H]Dihydroalprenolol for β)

-

This compound (test compound)

-

Non-labeled reference compounds (e.g., phentolamine for α, propranolol for β) for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membranes

-

Radioligand (at a concentration near its Kd)

-

Test compound at various concentrations (for total binding, add buffer instead).

-

For non-specific binding wells, add a high concentration of the appropriate non-labeled reference compound.

-

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Functional Assay (e.g., cAMP Accumulation for β-Adrenergic Receptors)

This protocol measures the functional activity of this compound at β-adrenergic receptors by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing a specific β-adrenergic receptor subtype (e.g., CHO or HEK293 cells)

-

Cell culture medium and supplements

-

This compound (test compound)

-

Isoproterenol (a known β-agonist, as a positive control)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Plate the cells in 96-well plates and grow to a suitable confluency.

-

-

Compound Treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add varying concentrations of this compound or the positive control (isoproterenol) to the wells.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37 °C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) by non-linear regression analysis.

-

Compare the EC50 and Emax of this compound to that of the standard agonist (isoproterenol) to determine its potency and efficacy.

-

Conclusion

While this compound remains a largely uncharacterized compound, its structural features strongly suggest a pharmacological profile centered on adrenergic receptor modulation. The application notes and protocols provided herein offer a comprehensive framework for initiating research into this promising molecule. Through systematic synthesis, in vitro binding, and functional assays, the scientific community can elucidate its true potential as a novel therapeutic agent or a valuable tool in medicinal chemistry. The exploration of such analogues is crucial for expanding our understanding of structure-activity relationships and for the continued development of new and improved medications.

References

-

PubChem. 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information. [Link]

-

PubChem. Tyramine hydrochloride. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. rac 4-(3-Aminobutyl)phenol. [Link]

-

Cheméo. Phenol, 4-(2-aminoethyl)-. [Link]

-

NIST. Phenol, 4-(2-aminoethyl)-2-methoxy-. National Institute of Standards and Technology. [Link]

-

PubMed. Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. [Link]

-

ResearchGate. Structure-activity relationships for the design of small-molecule inhibitors. [Link]

-

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

ResearchGate. Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]

-

PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. [Link]

-

PMC. On Exploring Structure Activity Relationships. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-(3-Aminobutyl)phenol | C10H15NO | CID 9793924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-(2-Aminoethyl)phenol;hydron;chloride | C8H12ClNO | CID 44828551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rac 4-(3-Aminobutyl)phenol | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Use of 4-(Aminobutyl)phenol Hydrochloride as a Reference Standard

Introduction: Navigating Isomeric Specificity and the Role of Reference Standards

In the precise world of pharmaceutical analysis, the identity and purity of a reference standard are paramount. This guide focuses on the application of 4-(Aminobutyl)phenol hydrochloride as a reference standard. It is critical to note that the scientific literature and commercial availability predominantly point to 4-(3-Aminobutyl)phenol (CAS No. 52846-75-0), a known metabolite and process impurity related to drugs such as Labetalol and Ractopamine.[1][2] The isomeric form, 4-(2-Aminobutyl)phenol, is less commonly characterized. For the purposes of this guide, we will detail protocols based on the well-documented rac-4-(3-Aminobutyl)phenol hydrochloride , while emphasizing that the principles and methods described are broadly applicable to other isomers with appropriate validation.

A reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, purity, and quality of active pharmaceutical ingredients (APIs) and their formulations.[3][4] Its correct use is fundamental to achieving accurate and reproducible analytical results, forming the bedrock of regulatory compliance and patient safety. This document provides a framework for researchers, scientists, and drug development professionals on the effective utilization of this reference standard across key analytical platforms.

Part 1: Physicochemical Characterization and Standard Handling

The integrity of any analysis begins with the proper handling and preparation of its reference standard. The hydrochloride salt form of 4-(3-Aminobutyl)phenol enhances its stability and solubility in aqueous media, a desirable characteristic for analytical standard preparation.

Physicochemical Data Summary

| Property | Value (for rac-4-(3-Aminobutyl)phenol) | Source(s) |

| Chemical Name | 4-(3-aminobutyl)phenol | [1][2] |

| Synonyms | 3-Amino-1-(4-hydroxyphenyl)butane, Ractopamine impurity | [2] |

| CAS Number | 52846-75-0 (for free base) | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Hydrochloride Salt MW | ~201.69 g/mol | Calculated |

| Appearance | White to off-white solid | General knowledge |

| Storage Temperature | +4°C, protected from moisture | [1] |

Protocol 1.1: Receipt, Storage, and Handling of the Reference Standard

The objective is to maintain the purity and stability of the reference standard from receipt to use, preventing degradation from environmental factors.

-

Verification upon Receipt: Immediately upon arrival, visually inspect the container for any signs of damage. Ensure the Certificate of Analysis (CoA) is present and that the lot number on the container matches the CoA.[5]

-

Storage: Store the reference standard in its original, tightly sealed container at the recommended temperature of +4°C.[1] To mitigate moisture absorption, especially for the hygroscopic hydrochloride salt, place the container within a desiccator.

-

Handling: All handling must be performed in a controlled environment (e.g., a clean, low-humidity balance room). Use only calibrated analytical balances and clean, dry spatulas and weighing vessels. Avoid repeated opening and closing of the container.

-

Drying: If the CoA or a pharmacopeial monograph specifies a drying procedure, it must be followed precisely before weighing. This is typically done in a vacuum oven at a specified temperature for a set duration.[6] Do not dry the entire contents of the vial repeatedly.[6]

Protocol 1.2: Preparation of Stock and Working Standard Solutions

Accurate solution preparation is the most critical step in quantitative analysis.[7]

-

Solvent Selection: Based on the compound's phenolic and amine functionalities, methanol or a mixture of methanol and water is an excellent initial choice for solubilization.

-

Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of the 4-(3-Aminobutyl)phenol hydrochloride reference standard into a clean 10 mL Class A volumetric flask. Record the weight precisely.

-

Add approximately 7 mL of HPLC-grade methanol (or desired diluent).

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the same diluent and mix thoroughly by inverting the flask 15-20 times.

-

Calculate the exact concentration based on the weighed amount and the purity stated in the CoA.

-

-

Working Solution Preparation: Prepare working solutions by performing serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL.

-

Solution Stability: The stability of standard solutions must be established. It is recommended to store stock solutions at +4°C in amber glass vials to protect from light. Conduct stability studies by analyzing the solution at set intervals (e.g., 0, 24, 48, 72 hours) against a freshly prepared standard.[8]

Part 2: Application in High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantification of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. A reversed-phase method is ideal for separating the moderately polar 4-(3-Aminobutyl)phenol from other components.

Workflow for HPLC Analysis

Caption: High-level workflow for quantitative analysis using HPLC.

Protocol 2.1: Quantitative Analysis by HPLC-UV

This method is designed for the accurate quantification of 4-(3-Aminobutyl)phenol in a drug substance or product.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 or equivalent with DAD/UV detector | Standard, reliable instrumentation for pharmaceutical analysis. |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., YMC-Triart, Zorbax) | C18 provides good retention for moderately polar compounds.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape for amines and controls ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 15 min, hold 5 min, re-equilibrate | A gradient ensures elution of the analyte and cleans the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |

| Detection (UV) | 275 nm | Phenolic compounds exhibit strong absorbance near this wavelength.[10][11] |

Procedure:

-

System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST): Inject a working standard solution (e.g., 1 µg/mL) six times. The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

-

Linearity and Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) from the stock solution. Inject each standard in duplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solutions.

-